molecular formula C6H5IN2O2 B1222051 2-Iodo-4-nitroaniline CAS No. 6293-83-0

2-Iodo-4-nitroaniline

Cat. No.: B1222051
CAS No.: 6293-83-0
M. Wt: 264.02 g/mol
InChI Key: LOLSEMNGXKAZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-nitroaniline is an organic compound with the molecular formula IC6H3(NO2)NH2 . It is characterized by the presence of both iodine and nitro functional groups attached to an aniline ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Biochemical Analysis

Biochemical Properties

2-Iodo-4-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It can interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN . Additionally, this compound can be converted to 2-iodo-p-phenylenediamine by reacting with tin(II)dihydrate in concentrated HCl . These interactions highlight its versatility in biochemical synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the iodine atom can participate in halogen bonding, which can affect the binding affinity of the compound to enzymes and proteins . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo solvent-mediated transformations, leading to changes in its crystal morphology and stability . These transformations can affect the compound’s bioavailability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions. These reactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the nitro group can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that affect mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-4-nitroaniline can be synthesized through the iodination of 4-nitroaniline. The reaction typically involves the use of iodine and silver acetate as reagents . The process is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of N-iodosuccinimide (NIS) as an iodinating agent. This method is advantageous due to its high selectivity and efficiency, providing yields of up to 99% . The reaction is performed by grinding the reactants at room temperature, which simplifies the process and reduces the need for hazardous solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-nitroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-4-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Iodoaniline
  • 4-Iodo-2-nitroaniline
  • 2-Iodo-4-methylaniline
  • 4-Chloro-2-iodoaniline

Uniqueness: 2-Iodo-4-nitroaniline is unique due to the simultaneous presence of iodine and nitro groups on the aniline ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a variety of chemical products .

Properties

IUPAC Name

2-iodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLSEMNGXKAZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278682
Record name 2-Iodo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-83-0
Record name 6293-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6293-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of iodine monochloride (25.8 mL, 514 mmol) in water (220 mL) at 0° C. was treated with concentrated hydrogen chloride (87 mL, 2800 mmol) and stirred until the iodine monochloride dissolved. This cooled ICl solution was then added to a solution of p-nitroaniline (71 g, 510 mmol) in water (590 mL) and concentrated hydrogen chloride (50 mL, 2000 mmol) and stirred at 20° C. for 3 hours. The reaction mixture was filtered, washed with water, and dried to give the desired product (132 g, 94%) as a yellow solid. LCMS for C6H61N2O2 (M+H)+: m/z=264.7.
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
590 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of iodine (46.0 g, 0.180 mol) and silver sulfate (56.3 g, 0.180 mol) in anhydrous ethanol (500 mL) was added 4-nitroaniline (25.0 g, 0.180 mol) and the reaction mixture was stirred for 5 h at rt. The resulting yellow solution was filtered and concentrated in vacuo. The resulting residue was dissolved into 400 mL ethyl acetate, washed with 1N sodium hydroxide solution (2×250 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to yield 45.5 (95%) of compound 489A, as a yellow solid. HPLC: 98% at 2.837 min (retention time) (Shimadzu VP-ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.1% trifluoracetic acid, 4 mL/in, monitoring at 220 nm). MS (ES): m/z 265.08 [M+H]+.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of iodine monochloride (23.54 g) in acetic acid (50 ml) is added dropwise over an hour to a stirred solution of p-nitroaniline (20 g). After stirring for another hour, the dark mixture is poured into water (1 liter), the precipitated yellow solid is collected and dried to afford 41.15 g title product, m.p. 90°-95° C.
Quantity
23.54 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Iodo-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.